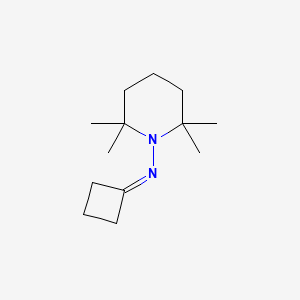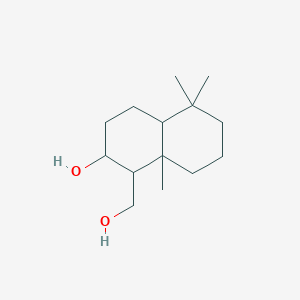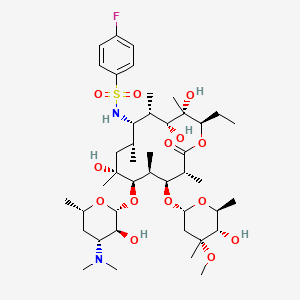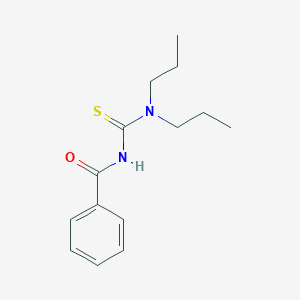
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclobutanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclobutanimine is an organic compound that belongs to the class of piperidines. It is characterized by the presence of a cyclobutanimine group attached to a tetramethylpiperidinyl moiety. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclobutanimine typically involves the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclobutanimine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as oxone, leading to the formation of hydroxylamines.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: The compound can participate in substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Oxone is commonly used as an oxidant.
Reduction: Hydrogen gas in the presence of a catalyst is used for reduction reactions.
Substitution: Halides and other electrophiles are used in substitution reactions.
Major Products Formed
Oxidation: Hydroxylamines are formed as major products.
Reduction: Reduced amines are the primary products.
Substitution: Substituted piperidines are formed.
Aplicaciones Científicas De Investigación
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclobutanimine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of stabilizers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclobutanimine involves its interaction with molecular targets and pathways. The compound acts as a hindered base, which allows it to participate in various chemical reactions without undergoing significant structural changes . Its stability and reactivity make it a valuable tool in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidine: This compound is a precursor to N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclobutanimine and shares similar chemical properties.
Lithium tetramethylpiperidide: Another related compound used in synthetic chemistry.
N,N-diisopropylethylamine: A non-nucleophilic base with similar applications.
Uniqueness
This compound is unique due to its cyclobutanimine group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
61195-62-8 |
|---|---|
Fórmula molecular |
C13H24N2 |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
N-(2,2,6,6-tetramethylpiperidin-1-yl)cyclobutanimine |
InChI |
InChI=1S/C13H24N2/c1-12(2)9-6-10-13(3,4)15(12)14-11-7-5-8-11/h5-10H2,1-4H3 |
Clave InChI |
QDLRKFJDHKDEIT-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(N1N=C2CCC2)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B14600639.png)






![(1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14600685.png)



![(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane](/img/structure/B14600713.png)
